2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate
Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromenone core with a phenyl group at the 3-position and a 4-methylbenzoate ester at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions.
Reduction: The carbonyl group in the chromenone can be reduced to form the corresponding alcohol.
Substitution: The phenyl group and the ester moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative.
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes like carbonic anhydrase or interact with DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a methyl group.
6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a hydroxy and methoxy group, offering different biological activities.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoate ester enhances its lipophilicity and potential interactions with biological membranes.
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) 4-methylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O4/c1-15-7-9-17(10-8-15)22(24)26-19-12-11-18-13-20(16-5-3-2-4-6-16)23(25)27-21(18)14-19/h2-14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLVQNBOLOPGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.